![molecular formula C19H22N2O4S B15028459 propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028459.png)
propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines elements of pyrimidine, thiazine, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, pyrimidine precursors, and thiazine intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves interactions with molecular targets and pathways. These may include binding to specific enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism of action depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include other pyrimidine and thiazine derivatives with similar structural features. Examples include:
- 4,4’- (Propane-2,2-diyl)bis (2,6-dimethylphenol)
- 2,2-BIS (4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical research due to its possible applications in treating various diseases, particularly cancer.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O4S with a molecular weight of 374.5g/mol. Its IUPAC name is propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. The compound features a pyrimido[2,1-b][1,3]thiazine core which is significant for its biological activity.
Biological Activity
Mechanism of Action
The biological activity of propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine derivatives primarily involves their interaction with specific enzymes and receptors. These interactions can lead to modulation of various biological pathways, making them potential candidates for therapeutic applications.
Anticancer Activity
Research indicates that compounds within this class may exhibit anticancer properties. For instance, studies have shown that similar thiazine derivatives can inhibit the growth of cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The structure–activity relationship (SAR) studies suggest that modifications to the phenyl ring and the introduction of various functional groups can enhance their potency against cancer cells .
Case Study 1: Antiproliferative Effects
A study published in Nature explored the antiproliferative effects of pyrimido-thiazine derivatives on human cancer cell lines. The results indicated that certain derivatives displayed significant inhibitory activity against cancer cell proliferation at low micromolar concentrations. This suggests that the compound may interfere with key signaling pathways that promote tumor growth .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme interactions, propan-2-yl 6-(4-methoxyphenyl)-8-methyl derivatives were tested against various protein kinases. The findings revealed that these compounds could effectively inhibit kinase activity, which is crucial for cancer cell survival and proliferation .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
---|---|---|---|
Propan-2-yl 6-(4-methoxyphenyl)-8-methyl | C19H22N2O4S | 374.5 | Anticancer properties; kinase inhibition |
Isopropyl 6-(5-bromo-2-methoxyphenyl) | C19H21BrN2O4S | 446.6 | Moderate anticancer activity |
Benzothiazole Derivatives | Varies | Varies | Antitubercular activity |
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-11(2)25-18(23)16-12(3)20-19-21(15(22)9-10-26-19)17(16)13-5-7-14(24-4)8-6-13/h5-8,11,17H,9-10H2,1-4H3 |
InChI Key |
JLMSRORQLQCZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.